molecular formula C8H9ClO2 B099853 2-(2-Chlorophenoxy)ethanol CAS No. 15480-00-9

2-(2-Chlorophenoxy)ethanol

Cat. No. B099853
CAS RN: 15480-00-9
M. Wt: 172.61 g/mol
InChI Key: FDQGMCQSIVZGHW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)ethanol is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as (S)-1-(2-chlorophenyl)ethanol and (R)-2-chloro-1-(3-chlorophenyl)ethanol are discussed as key intermediates in the synthesis of various pharmaceutical drugs, including chemotherapeutic agents and beta-adrenergic receptor agonists . These compounds are structurally similar to 2-(2-Chlorophenoxy)ethanol, sharing the chlorophenyl moiety but differing in their functional groups and stereochemistry.

Synthesis Analysis

The synthesis of related chlorophenyl ethanol compounds involves biocatalytic processes using microorganisms or enzymes. For instance, Escherichia coli cells co-expressing genes for xylose reductase and formate dehydrogenase were used for the bioreduction of o-chloroacetophenone to produce (S)-1-(2-chlorophenyl)ethanol in high yield and enantiomeric excess . Similarly, Candida ontarioensis and Alternaria alternata isolates were employed for the asymmetric reduction of chloroacetophenone derivatives to their corresponding (R)- and (S)-alcohols . These methods highlight the potential for microbial or enzymatic synthesis of 2-(2-Chlorophenoxy)ethanol, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of chlorophenyl ethanol derivatives is characterized by the presence of a chlorophenyl group attached to an ethanol moiety. The stereochemistry of these compounds is crucial for their pharmaceutical activity, as seen in the high enantiomeric excesses reported for the synthesized intermediates . The molecular interactions of related compounds, such as 2-chloroaniline and substituted ethanols, have been studied using experimental and computational methods, indicating the presence of hydrogen bonding . These findings suggest that similar interactions may be present in 2-(2-Chlorophenoxy)ethanol, affecting its physical and chemical properties.

Chemical Reactions Analysis

The chemical reactions involving chlorophenyl ethanol derivatives primarily focus on their use as intermediates in the synthesis of active pharmaceutical ingredients. For example, (S)-1-(2-chlorophenyl)ethanol is used in the production of polo-like kinase 1 inhibitors , while (R)-2-chloro-1-(3-chlorophenyl)ethanol is a precursor for beta-adrenergic receptor agonists . These reactions typically involve further functionalization or coupling with other molecular fragments to produce the final therapeutic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl ethanol derivatives are influenced by their molecular structure and the presence of chloro and hydroxy groups. For instance, the solubility, boiling point, and melting point can be affected by the degree of hydrogen bonding and the polarity of the molecule . The genotoxic impurity 2-(2-Chloroethoxy)ethanol, which is structurally related to 2-(2-Chlorophenoxy)ethanol, has been analyzed using liquid chromatography-tandem mass spectrometry, indicating the importance of analytical methods in assessing the purity and safety of such compounds .

Scientific Research Applications

Biocatalytic Production

  • (S)-1-(2-chlorophenyl)ethanol, closely related to 2-(2-Chlorophenoxy)ethanol, is a key intermediate in producing L-cloprenaline, a medication for asthma. Researchers found that submerged culture of Alternaria alternata isolates can effectively catalyze the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, achieving high conversion and optical purity of the product (Kurbanoğlu et al., 2009).

Environmental Detoxification

  • 1-(2-chlorophenyl) ethanol (CPE), structurally similar to 2-(2-Chlorophenoxy)ethanol, is dechlorinated and detoxified effectively using Pd/Fe bimetal, suggesting potential environmental applications for wastewater treatment from pharmaceutical manufacturing (Zhou et al., 2010).

Pharmaceutical Intermediate Synthesis

  • (R)-2-Chloro-1-(3-chlorophenyl)ethanol, another variant, serves as a key pharmaceutical intermediate in synthesizing β-adrenoceptor receptor agonists. The asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to this compound is efficiently achieved using Candida ontarioensis, highlighting its role in pharmaceutical production (Ni et al., 2012).

Lignin Model Compounds Oxidation

  • A study on 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound structurally akin to 2-(2-Chlorophenoxy)ethanol, revealed insights into its oxidation by chlorine dioxide, which could inform the processing of related chlorophenyl compounds in the pulp and paper industry (Nie et al., 2014).

Hydrogen Production Research

  • Research into the use of ethanol, including derivatives like 2-(2-Chlorophenoxy)ethanol, in hydrogen production by redox processes, showcases its potential application in sustainable energy technologies (Hormilleja et al., 2014).

Heterogeneous Catalysis

  • The enhancement of heterogeneous catalytic activity of iron (II) phthalocyanine by ethanol suggests potential applications in detecting environmental pollutants like 2,4-dichlorophenol, a compound related to 2-(2-Chlorophenoxy)ethanol (Tong et al., 2014).

Safety And Hazards

2-(2-Chlorophenoxy)ethanol is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . Safety measures include washing with plenty of water in case of skin contact or eye exposure . If swallowed, rinse mouth and do not induce vomiting .

properties

IUPAC Name

2-(2-chlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQGMCQSIVZGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67967-76-4
Record name Poly(oxy-1,2-ethanediyl), α-(2-chlorophenyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67967-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1065897
Record name Ethanol, 2-(2-chlorophenoxy)-
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URL https://comptox.epa.gov/dashboard/DTXSID1065897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)ethanol

CAS RN

15480-00-9, 29533-21-9
Record name 2-(2-Chlorophenoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15480-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015480009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2-chlorophenoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-(2-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chlorophenoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.895
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(chlorophenoxy)ethanol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JR Siegman, JJ Houser - The Journal of Organic Chemistry, 1982 - ACS Publications
Evidence is presented for a plurality of mechanisms in the photoreductionand photonucleophilic substitution of the monochloroanisoles in alcoholsolvents. 4-Chloroanisole appears to …
Number of citations: 38 pubs.acs.org
RB Sonawane, SR Sonawane, NK Rasal… - SynOpen, 2019 - thieme-connect.com
A simple and efficient protocol for base-mediated selective synthesis of 2-(arylamino)ethanols from primary aromatic amines and 2-aryloxyethanols from phenols, promoted by K 2 CO 3 …
Number of citations: 3 www.thieme-connect.com
J Devillers, V Sartor, H Devillers - SAR and QSAR in …, 2022 - Taylor & Francis
Spraying repellents on clothing limits toxicity and allergy problems that can occur when the repellents are directly applied to skin. This also allows the use of higher doses to ensure …
Number of citations: 2 www.tandfonline.com
Y Zhang, J Chen, H Gong, Y Zhou, J Zhang, M Li… - Microchemical …, 2023 - Elsevier
The chiral chlorphenesin is widely used in cosmetics as preservative in a racemate. In this study, the cytotoxicity of chlorphenesin enantiomers to HepG2 cells was measured by MTT …
Number of citations: 1 www.sciencedirect.com
DA Konen, LS Silbert, CJ Dooley - The Journal of Organic …, 1982 - ACS Publications
l)-Monochloro aliphatic acids (and positional isomers) react in a strong acid solvent to give a mixture of 7-and 5-lactones, methyl-branchedaliphatic acids, and dimeric acid products. …
Number of citations: 3 pubs.acs.org
HS Chae, DJ Burkey - Organometallics, 2003 - ACS Publications
The dicationic arene complexes [(p-cymene)Ru(PhCH 2 CH 2 [CH 2 ] n OH)][OTf] 2 and [Cp*Ir(PhCH 2 CH 2 [CH 2 ] n OH)][OTf] 2 (n = 1−2) react with K 2 CO 3 to cleanly generate …
Number of citations: 7 pubs.acs.org
HS Chae - 2004 - search.proquest.com
The research in this dissertation is focused on the chemistry associated with dicationic ruthenium and iridium arene complexes. Most known examples of these complexes are stable in …
Number of citations: 2 search.proquest.com

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